REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[C:9]([Cl:22])=[CH:8][CH:7]=1.OS(O)(=O)=O>>[Cl:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][C:14]([N+:1]([O-:4])=[O:2])=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[C:9]([Cl:22])=[CH:8][CH:7]=1
|
Name
|
mixed acid
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is then stirred for a further few hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated 1,4-dichloro-5-nitroanthraquinone (112.6 g) is filtered off with suction
|
Type
|
STIRRING
|
Details
|
The mother liquor is stirred into 2 liters of water
|
Type
|
FILTRATION
|
Details
|
The solids are then filtered off with suction
|
Type
|
WASH
|
Details
|
the press cake is washed with water until neutral and
|
Type
|
CUSTOM
|
Details
|
dried at 100° C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=2C(C3=CC(=CC=C3C(C12)=O)[N+](=O)[O-])=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |